molecular formula C26H21NO5 B11155302 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11155302
M. Wt: 427.4 g/mol
InChI Key: AIEMBUXULZVYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodioxin, chromeno, and oxazin moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, followed by the construction of the chromeno and oxazin rings. Key reagents such as benzenesulfonyl chloride, N,N-dimethylformamide (DMF), and lithium hydride (LiH) are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to reduce specific moieties within the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly in the context of diseases such as Alzheimer’s .

Medicine

Medicinal chemistry applications include the development of new therapeutic agents. The compound’s ability to interact with specific biological targets makes it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound is investigated for its potential use in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H21NO5/c1-16-25-18(11-21-20(13-24(28)32-26(16)21)17-5-3-2-4-6-17)14-27(15-31-25)19-7-8-22-23(12-19)30-10-9-29-22/h2-8,11-13H,9-10,14-15H2,1H3

InChI Key

AIEMBUXULZVYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.